Vertakte vetzuren
Branched fatty acids are a class of fatty acids characterized by their unique branched hydrocarbon chains, distinct from the typical straight-chain structure found in most common fatty acids. These structural differences result in various physicochemical properties that make them important for diverse applications. Branched fatty acids are often synthesized through metabolic pathways involving enzymes such as β-ketoacyl-ACP synthase, which introduces a branching point during fatty acid biosynthesis.
Their branched structures can influence the physical properties of lipids and oils, potentially affecting solubility, melting points, and viscosity. In the cosmetic industry, branched fatty acids are utilized to improve the texture and spreadability of formulations while maintaining skin compatibility. They also play critical roles in the pharmaceutical sector as intermediates for drug synthesis or as components in delivery systems.
Moreover, studies have shown that certain branched fatty acids possess antimicrobial properties, making them valuable in the formulation of preservatives and anti-inflammatory agents. Their unique biological activities and versatile applications highlight the importance of these compounds in modern chemical research and industry.

Structuur | Chemische naam | CAS | MF |
---|---|---|---|
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2,2,3-Trimethylbut-3-enoic acid | 4168-01-8 | C7H12O2 |
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(R)-2-Methylbutyric Acid-d3 | 1346617-08-0 | C5H10O2 |
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α-Propyl-1-cyclopentene-1-acetic Acid | 92000-99-2 | C10H16O2 |
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ethyl-d5-malonic acid | 66311-22-6 | C5H8O4 |
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(R)-2-(((Tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid | 132605-96-0 | C12H23NO4 |
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4-Methoxy-2,2-dimethyl-4-oxobutanoic acid | 54043-71-9 | C7H12O4 |
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(E)-3,4,4-Trimethylpent-2-enoic Acid | 99799-04-9 | C8H14O2 |
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Itaconic Acid Monomethyl Ester | 7338-27-4 | C6H8O4 |
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trimethyl butanedioic acid | 2103-16-4 | C7H12O4 |
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4-cyclopentylpentanoic Acid | 5445-47-6 | C10H18O2 |
Gerelateerde literatuur
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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